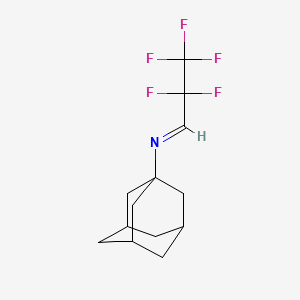![molecular formula C20H22O6 B14690947 Dimethyl 4,4'-[butane-1,4-diylbis(oxy)]dibenzoate CAS No. 24066-61-3](/img/structure/B14690947.png)
Dimethyl 4,4'-[butane-1,4-diylbis(oxy)]dibenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 4,4’-[butane-1,4-diylbis(oxy)]dibenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of two ester functional groups attached to a central butane-1,4-diylbis(oxy) linker, which connects two benzoate moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4,4’-[butane-1,4-diylbis(oxy)]dibenzoate typically involves the reaction of methyl 4-hydroxybenzoate with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetonitrile at elevated temperatures (around 120°C) for several hours. The reaction mixture is then subjected to steam distillation to remove the solvent, followed by extraction with ethyl acetate. The product is purified by recrystallization from methanol .
Industrial Production Methods
On an industrial scale, the production of Dimethyl 4,4’-[butane-1,4-diylbis(oxy)]dibenzoate follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow processes are employed to ensure efficient production. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.
化学反応の分析
Types of Reactions
Dimethyl 4,4’-[butane-1,4-diylbis(oxy)]dibenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzoate moieties can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of ester groups.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be performed using halogens like bromine in the presence of a catalyst.
Major Products Formed
Hydrolysis: Yields 4-hydroxybenzoic acid and butane-1,4-diol.
Reduction: Produces 4-hydroxybenzyl alcohol and butane-1,4-diol.
Substitution: Depending on the substituent introduced, various substituted benzoates are formed.
科学的研究の応用
Dimethyl 4,4’-[butane-1,4-diylbis(oxy)]dibenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of polymers and other functional materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
作用機序
The mechanism of action of Dimethyl 4,4’-[butane-1,4-diylbis(oxy)]dibenzoate depends on its specific application. In biological systems, it may interact with cellular components through its ester groups, leading to the release of active metabolites. The benzoate moieties can participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways involved are subject to ongoing research.
類似化合物との比較
Similar Compounds
Dimethyl 4,4’-[propane-1,3-diylbis(oxy)]dibenzoate: Similar structure but with a propane linker instead of butane.
Diethyl 4,4’-[octane-1,8-diylbis(oxy)]dibenzoate: Features an octane linker and ethyl ester groups instead of methyl.
Dimethyl 4,4’-[ethane-1,2-diylbis(oxy)]dibenzoate: Contains an ethane linker.
Uniqueness
Dimethyl 4,4’-[butane-1,4-diylbis(oxy)]dibenzoate is unique due to its specific butane-1,4-diylbis(oxy) linker, which imparts distinct physical and chemical properties.
特性
CAS番号 |
24066-61-3 |
|---|---|
分子式 |
C20H22O6 |
分子量 |
358.4 g/mol |
IUPAC名 |
methyl 4-[4-(4-methoxycarbonylphenoxy)butoxy]benzoate |
InChI |
InChI=1S/C20H22O6/c1-23-19(21)15-5-9-17(10-6-15)25-13-3-4-14-26-18-11-7-16(8-12-18)20(22)24-2/h5-12H,3-4,13-14H2,1-2H3 |
InChIキー |
RFQPCDDNRZPPQI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)OCCCCOC2=CC=C(C=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



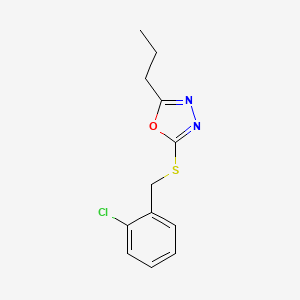
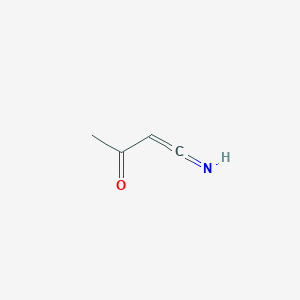

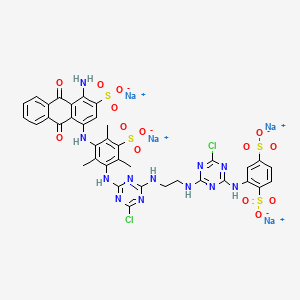
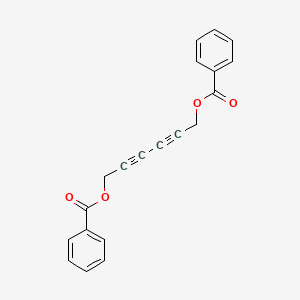
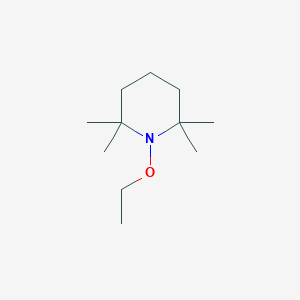
![1-Phenylpyrano[3,4-b]indol-3(9H)-one](/img/structure/B14690926.png)
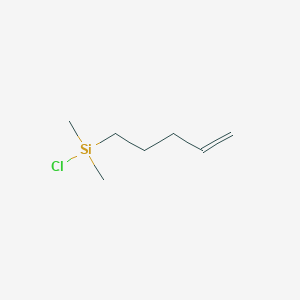
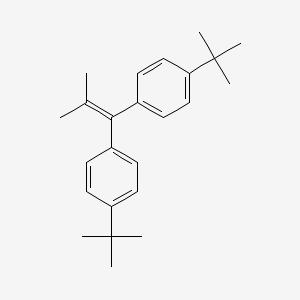

![2,10-Dioxadispiro[5.1.5~8~.1~6~]tetradecane-1,3,9,11-tetrone](/img/structure/B14690961.png)
